GRK2, also known as βARK1, is a serine/threonine kinase belonging to the G protein-coupled receptor kinase (GRK) family. [] These kinases are known for their role in phosphorylating and desensitizing activated G protein-coupled receptors (GPCRs). [] GRK2 is ubiquitously expressed in various tissues and is involved in a wide range of physiological processes, including cardiac function, immune response, and vascular tone. []
Due to its involvement in various pathological conditions, GRK2 has emerged as an attractive therapeutic target for treating diseases such as heart failure, diabetes, and cancer. [, ] GRK2 inhibitors, designed to block the kinase activity of GRK2, have shown promise in preclinical studies for improving cardiac function, ameliorating vascular endothelial dysfunction, and reducing tumor growth. [, , , ]
The molecular structures of GRK2 inhibitors vary widely, ranging from small peptides to complex organic molecules. [, , ] Structural analysis techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) have been employed to determine the three-dimensional structures of GRK2 inhibitors and their interactions with the kinase. [, ]
GRK2 inhibitors primarily exert their effects by blocking the catalytic activity of GRK2. [] They typically bind to the ATP binding site of GRK2, preventing the phosphorylation of GPCRs and other substrates. [] By inhibiting GRK2 activity, these inhibitors:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2